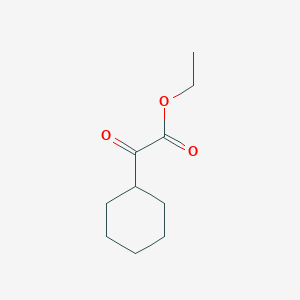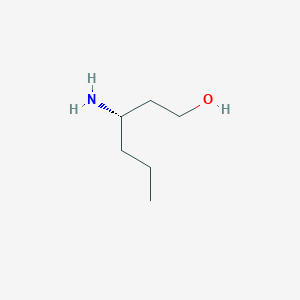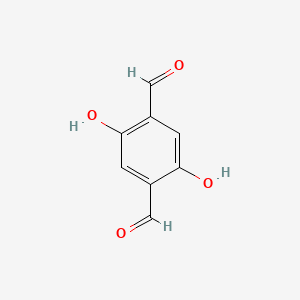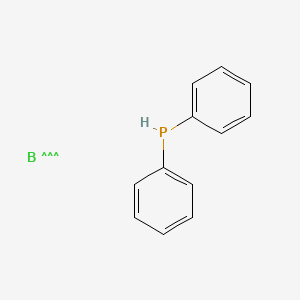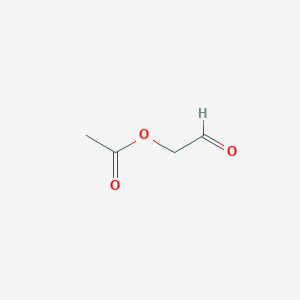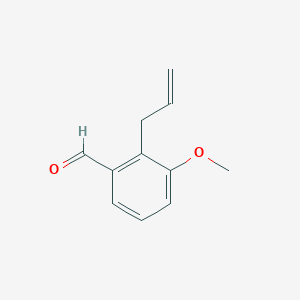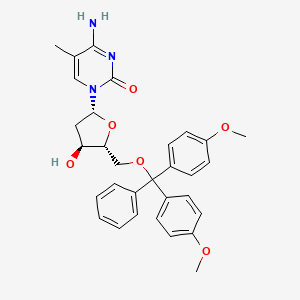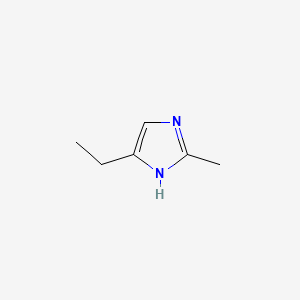
7-Fluoroquinolin-3-amine
説明
“7-Fluoroquinolin-3-amine” is a synthetic compound with the molecular formula C9H7FN2 . It is a derivative of quinoline, a class of compounds that have been extensively studied for their diverse biological activities .
Synthesis Analysis
The synthesis of quinoline derivatives, including “7-Fluoroquinolin-3-amine”, has been a subject of numerous studies . A wide range of synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedl ̈ander, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . More recent methods involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .
Molecular Structure Analysis
The molecular structure of “7-Fluoroquinolin-3-amine” includes a quinoline core, which is a bicyclic compound containing a benzene ring fused with a pyridine ring . The compound also contains a fluorine atom and an amine group .
Physical And Chemical Properties Analysis
“7-Fluoroquinolin-3-amine” is a solid compound . It has a molecular weight of 162.17 g/mol . The compound is expected to have high GI absorption and is BBB permeant .
科学的研究の応用
General Use of 7-Fluoroquinolin-3-amine
7-Fluoroquinolin-3-amine is a chemical compound with the molecular formula C9H7FN2 . It is typically stored in a dark, dry place at a temperature between 2-8°C . It is commonly used in various research areas such as signaling pathways, proteases apoptosis, chromatin/epigenetics, metabolism, MAPK signaling, tyrosine kinase, and DNA damage/DNA repair .
Application in Antibacterial Research
- Specific Scientific Field : Antibacterial Research
- Summary of the Application : Fluoroquinolones, a family of antibacterials that includes 7-Fluoroquinolin-3-amine, have shown to exhibit a high level of antibacterial activity and a wide spectrum which surpass many antibiotics, including the third generation of cephalosporins and other chemotherapeutic antibacterials .
- Methods of Application or Experimental Procedures : Fluoroquinolones inhibit bacterial DNA-gyrase, which affects bacteria reproduction . The structural modification of the quinolone skeleton by incorporating fluorine atoms at C-6 and other positions of the benzene ring resulted in a remarkable improvement of antimicrobial properties .
- Results or Outcomes : The specific mechanism of action of fluoroquinolones allows them to be used for treatment of infectious diseases caused by strains resistant to many other classes of antibacterials drugs .
Application in Synthesis of New Compounds
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : 7-Fluoroquinolin-3-amine can be used as a starting material in the synthesis of new compounds . The method can be improved by use of the dimethylamino analogue of intermediate 7, which can be derived from the reaction of ethyl 3-dimethyl aminoacrylate with the corresponding fluorine-containing benzoyl chlorides followed by the displacement of the dimethylamino group with a suitable amine .
- Methods of Application or Experimental Procedures : The specific synthetic procedures would be detailed in the specific research papers .
- Results or Outcomes : The synthesized new compounds could have various applications depending on their structures .
Application in Antimicrobial Research
- Specific Scientific Field : Antimicrobial Research
- Summary of the Application : Most quinoline derivatives, including 7-Fluoroquinolin-3-amine, exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
- Methods of Application or Experimental Procedures : Quinolines inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
- Results or Outcomes : Quinolines are used extensively in treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .
Application in Formation of Complexes with Metals
- Specific Scientific Field : Inorganic Chemistry
- Summary of the Application : Fluoroquinolones, including 7-Fluoroquinolin-3-amine, can form complexes with metals . These complexes have various applications, including in the field of medicinal chemistry .
- Methods of Application or Experimental Procedures : The specific procedures for forming these complexes would be detailed in the specific research papers .
- Results or Outcomes : The formation of complexes of fluoroquinolones with metals can result in compounds with unique properties, which can be used in various applications .
Application in Synthesis of New Quinoline Derivatives
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : 7-Fluoroquinolin-3-amine can be used as a starting material in the synthesis of new quinoline derivatives . These new derivatives can have various biological activities, including antimicrobial, antiviral, and anticancer effects .
- Methods of Application or Experimental Procedures : The specific synthetic procedures would be detailed in the specific research papers .
- Results or Outcomes : The synthesized new quinoline derivatives could have various applications depending on their structures and biological activities .
Safety And Hazards
将来の方向性
The future directions for “7-Fluoroquinolin-3-amine” and related compounds could involve further exploration of their biological activities and potential applications in medicine . Additionally, the development of more efficient and environmentally friendly synthesis methods could be a focus of future research .
特性
IUPAC Name |
7-fluoroquinolin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSBZKXHUMMXCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40435579 | |
| Record name | 7-fluoroquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoroquinolin-3-amine | |
CAS RN |
225366-89-2 | |
| Record name | 7-fluoroquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




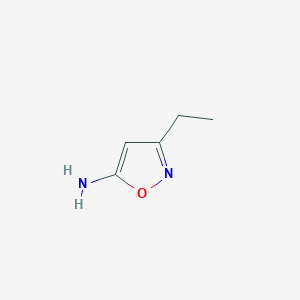
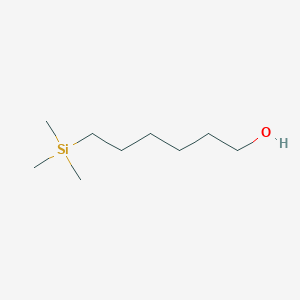
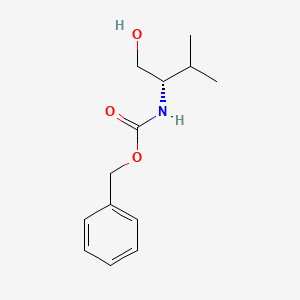
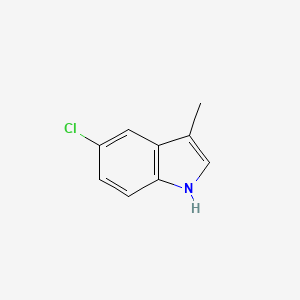
![2,2'-Methylenebis[6-(2-hydroxy-5-methylbenzyl)-p-cresol]](/img/structure/B1588969.png)
